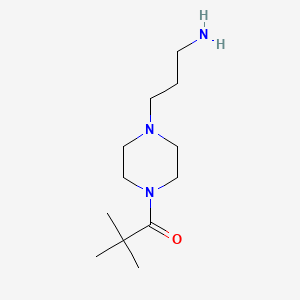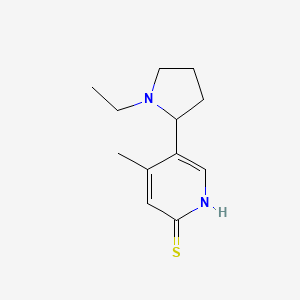
4-Mesityl-5-methylthiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Mesityl-5-methylthiazol-2-amine is a heterocyclic organic compound with the molecular formula C13H16N2S It features a thiazole ring substituted with a mesityl group at the 4-position and a methyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Mesityl-5-methylthiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of mesityl chloride with thioamide under basic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Mesityl-5-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic substitution reactions can occur at the mesityl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Mesityl-5-methylthiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-Mesityl-5-methylthiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzyme activity, affecting pathways related to oxidative stress and inflammation. The compound’s structure allows it to interact with various proteins and enzymes, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylthiazol-2-amine: A simpler thiazole derivative with similar chemical properties.
2-Amino-5-methylthiazole: Another thiazole derivative with a different substitution pattern.
N-Adamantyl-4-methylthiazol-2-amine: A derivative with an adamantyl group, known for its neuroprotective effects.
Uniqueness
4-Mesityl-5-methylthiazol-2-amine is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the development of new materials and potential therapeutic agents.
Eigenschaften
Molekularformel |
C13H16N2S |
|---|---|
Molekulargewicht |
232.35 g/mol |
IUPAC-Name |
5-methyl-4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H16N2S/c1-7-5-8(2)11(9(3)6-7)12-10(4)16-13(14)15-12/h5-6H,1-4H3,(H2,14,15) |
InChI-Schlüssel |
UWMQECXWKMWCBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2=C(SC(=N2)N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11819588.png)
![6-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}pyridazin-3-amine](/img/structure/B11819596.png)
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (salt)](/img/structure/B11819603.png)



![1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea](/img/structure/B11819626.png)


![Rel-(1R,2S,3S,5S)-2-((dimethylamino)methyl)-3-(3-methoxy-5-methylphenyl)bicyclo[3.2.1]octan-3-OL](/img/structure/B11819642.png)
![[2-Amino-2-(3,5-dihydroxyphenyl)acetyl] 2,2,2-trifluoroacetate](/img/structure/B11819648.png)
![[Hydroxy(oxido)phosphoryl] phosphate;1,3,5-triazine-2,4,6-triamine](/img/structure/B11819651.png)

![3-[(4-Oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid](/img/structure/B11819662.png)
